molecular formula C14H12O3 B1302209 4-(3-methoxyphenyl)benzoic Acid CAS No. 5783-36-8

4-(3-methoxyphenyl)benzoic Acid

Cat. No.: B1302209
CAS No.: 5783-36-8
M. Wt: 228.24 g/mol
InChI Key: OAMJQKDGQYAQKD-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)benzoic Acid is an organic compound that features a benzoic acid moiety substituted with a 3-methoxyphenyl group

Mechanism of Action

Target of Action

The primary targets of 4-(3-methoxyphenyl)benzoic Acid, also known as 3’-Methoxy-biphenyl-4-carboxylic acid, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction leads to the inhibition of these receptors, thereby preventing the progression of the cancer . The binding of the compound to these receptors is facilitated by its strong electronic characteristics .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a halt in cancer progression .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It meets the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer progression . By binding to and inhibiting EGFR and VEGFR-2, the compound prevents the proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth .

Biochemical Analysis

Biochemical Properties

4-(3-Methoxyphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 monooxygenases, specifically the CYP199A4 enzyme from Rhodopseudomonas palustris . The interaction involves the binding of this compound to the active site of the enzyme, which can lead to oxidative demethylation. The aromatic oxidation of this compound by CYP199A4 is not efficient .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to changes in the metabolic activity of cells, affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in oxidative demethylation, altering the chemical structure of the compound and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, and its degradation products may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)benzoic Acid

    Reduction: 4-(3-Methoxyphenyl)benzyl Alcohol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)benzoic Acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)benzoic Acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic rings

Properties

IUPAC Name

4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJQKDGQYAQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374835
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5783-36-8
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5783-36-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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